molecular formula C12H23N3O B2638492 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine CAS No. 926256-17-9

1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine

Cat. No.: B2638492
CAS No.: 926256-17-9
M. Wt: 225.336
InChI Key: WYOMOFDNRURLDD-UHFFFAOYSA-N
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Description

1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is a compound that features a piperazine ring substituted with a 2-methylpiperidin-1-yl group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine typically involves the reaction of piperazine with 2-methylpiperidine and an appropriate oxoethylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is primarily linked to its ability to interact with various biological targets.

Antidiabetic Activity

Recent studies have indicated that derivatives of piperazine, including those similar to this compound, exhibit significant antidiabetic properties. For instance, compounds derived from piperazine have been shown to inhibit metabolic enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in managing blood glucose levels and treating conditions like type 2 diabetes mellitus .

Table 1: Enzyme Inhibition Potency of Piperazine Derivatives

Compound NameTarget EnzymeIC50 (µM)
Piperazine Aα-Glucosidase8.9
Piperazine BAcetylcholinesterase201.16
Piperazine CButyrylcholinesterase245.73

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Research suggests that piperazine derivatives can act as modulators of glutamate receptors, which are implicated in conditions such as schizophrenia and Alzheimer's disease . The modulation of these receptors may enhance cognitive functions and provide therapeutic benefits.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical pathways that can be optimized for yield and purity. Structural modifications at the N-1 and N-4 positions of the piperazine scaffold have been explored to enhance biological activity and reduce side effects .

Table 2: Synthesis Routes for Piperazine Derivatives

Synthesis MethodYield (%)Key Reagents
Reductive Amination46Tetrahydropyran-4-one
Acylation with Oxalyl ChlorideVariableAcyl Chloride, Amine

Antidiabetic Agents

A notable study demonstrated the efficacy of a piperazine derivative in lowering blood glucose levels in diabetic models. The compound acted as a positive allosteric modulator of GLP-1R (glucagon-like peptide-1 receptor), leading to reduced food intake and improved glucose metabolism without significant off-target effects .

Neuropharmacology

Another case study focused on the neuroprotective effects of a piperazine derivative in animal models of Alzheimer's disease. The compound showed promise in enhancing cognitive performance and reducing amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Biological Activity

1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperazine core, which is known for its versatility in medicinal chemistry. The specific structure can be represented as follows:

Chemical Structure 1[2(2Methylpiperidin1yl)2oxoethyl]piperazine\text{Chemical Structure }this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of piperazine can exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .
  • Cytotoxicity : The compound's cytotoxic effects have been evaluated in different cell lines, showing promising results in inhibiting cancer cell proliferation .
  • Receptor Interaction : It has been noted for its interaction with neurotransmitter receptors, which may contribute to its pharmacological profile .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound has been shown to bind selectively to certain kinases, influencing pathways involved in cell cycle regulation and apoptosis .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibitory effect on M. tuberculosis
CytotoxicityIC50 values in HepG2 cells
Receptor AffinityInteraction with NK(1) receptors

Case Study 1: Antimicrobial Efficacy

In a high-throughput screening study, this compound was identified among compounds with significant activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be less than 20 µM, indicating potent activity .

Case Study 2: Cytotoxicity Profile

A study assessing the cytotoxic effects of various piperazine derivatives found that this compound exhibited a notable IC50 value of approximately 10 µM against HepG2 liver cancer cells. This suggests potential as an anticancer agent .

Properties

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-11-4-2-3-7-15(11)12(16)10-14-8-5-13-6-9-14/h11,13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMOFDNRURLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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